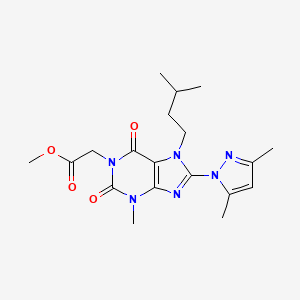
(Z)-2-(4-(3,4-dimethoxyphenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-(4-(3,4-dimethoxyphenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol, also known as DTZE, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DTZE is a thiazole derivative that has shown potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In
Mecanismo De Acción
The mechanism of action of (Z)-2-(4-(3,4-dimethoxyphenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol is not fully understood. However, it has been proposed that this compound exerts its anti-cancer properties by inhibiting the proliferation of cancer cells and inducing apoptosis. This compound has also been shown to scavenge free radicals and protect cells from oxidative damage by increasing the activity of antioxidant enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound induces cell cycle arrest and apoptosis in cancer cells. It has also been shown to scavenge free radicals and protect cells from oxidative damage. In vivo studies have shown that this compound has anti-tumor activity in animal models. However, further studies are needed to determine the toxicity and pharmacokinetics of this compound in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (Z)-2-(4-(3,4-dimethoxyphenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol in lab experiments is its unique properties. This compound has shown potential applications in various fields of scientific research, making it a versatile compound. However, one of the limitations of using this compound in lab experiments is its limited availability. This compound is a relatively new compound, and its synthesis method is complex, making it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for the research on (Z)-2-(4-(3,4-dimethoxyphenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol. One potential direction is to further explore its anti-cancer properties. This compound has shown promising results in inducing apoptosis in cancer cells, and further studies are needed to determine its efficacy in animal models and clinical trials. Another potential direction is to explore its potential applications in material science. This compound has shown good thermal stability and electrical conductivity, making it a potential candidate for electronic devices. Further studies are needed to determine its suitability for practical applications. Additionally, further studies are needed to determine the toxicity and pharmacokinetics of this compound in vivo, which will be important for its potential use in medicine.
Métodos De Síntesis
(Z)-2-(4-(3,4-dimethoxyphenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol can be synthesized using various methods, including the reaction of 3,4-dimethoxybenzaldehyde with o-toluidine to form the Schiff base, followed by the reaction of the Schiff base with thiosemicarbazide to form the thiazole derivative. The final step involves the reduction of the thiazole derivative using sodium borohydride to obtain this compound. The purity of this compound can be confirmed using various analytical techniques, including nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Aplicaciones Científicas De Investigación
(Z)-2-(4-(3,4-dimethoxyphenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol has shown potential applications in various fields of scientific research. In medicinal chemistry, this compound has been studied for its anti-cancer properties. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy. In biochemistry, this compound has been studied for its antioxidant properties. It has been shown to scavenge free radicals and protect cells from oxidative damage. In material science, this compound has been studied for its potential applications in organic electronics. It has been shown to exhibit good thermal stability and electrical conductivity, making it a potential candidate for electronic devices.
Propiedades
IUPAC Name |
2-[4-(3,4-dimethoxyphenyl)-2-(2-methylphenyl)imino-1,3-thiazol-3-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-14-6-4-5-7-16(14)21-20-22(10-11-23)17(13-26-20)15-8-9-18(24-2)19(12-15)25-3/h4-9,12-13,23H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQTXWHBCUXFQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=C2N(C(=CS2)C3=CC(=C(C=C3)OC)OC)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methyl-3-[(4-methylphenyl)(4-methylpiperidin-1-yl)methyl]-1H-indole](/img/structure/B2786723.png)
![3,5-Difluoro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2786726.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2786730.png)

![tert-butyl 4-oxo-3-[(3,4,5-trifluorophenyl)methyl]-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B2786733.png)
![1-Methyl-5-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyrrolidin-2-one](/img/structure/B2786734.png)





